molecular formula C4H11NOS B14370816 2-[(Methoxymethyl)sulfanyl]ethan-1-amine CAS No. 92536-29-3

2-[(Methoxymethyl)sulfanyl]ethan-1-amine

Cat. No.: B14370816
CAS No.: 92536-29-3
M. Wt: 121.20 g/mol
InChI Key: DCNZPNGXPWXDBZ-UHFFFAOYSA-N
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Description

2-[(Methoxymethyl)sulfanyl]ethan-1-amine is an organic compound with the molecular formula C4H11NOS This compound features a methoxymethyl group attached to a sulfanyl group, which is further connected to an ethan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methoxymethyl)sulfanyl]ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of methoxymethyl chloride with thiourea to form methoxymethyl isothiocyanate. This intermediate is then reacted with ethylenediamine to yield the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient and consistent production of the compound. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Methoxymethyl)sulfanyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[(Methoxymethyl)sulfanyl]ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-[(Methoxymethyl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfonyl)ethan-1-amine: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    2-(Methoxyethoxy)ethanamine: Contains an additional ethoxy group, leading to different chemical properties.

    Ethanamine, 2-methoxy-: Lacks the sulfanyl group, resulting in distinct reactivity and applications.

Uniqueness

2-[(Methoxymethyl)sulfanyl]ethan-1-amine is unique due to the presence of both a methoxymethyl and a sulfanyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

92536-29-3

Molecular Formula

C4H11NOS

Molecular Weight

121.20 g/mol

IUPAC Name

2-(methoxymethylsulfanyl)ethanamine

InChI

InChI=1S/C4H11NOS/c1-6-4-7-3-2-5/h2-5H2,1H3

InChI Key

DCNZPNGXPWXDBZ-UHFFFAOYSA-N

Canonical SMILES

COCSCCN

Origin of Product

United States

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